The synthesis of NVP-ADW742 involves several key steps that are typical for the development of small molecule inhibitors. Although specific synthetic routes are proprietary, general methods for synthesizing similar compounds often include:
NVP-ADW742 has an IC50 (half maximal inhibitory concentration) value of approximately 0.17 μM against the insulin-like growth factor 1 receptor kinase, indicating its potency as an inhibitor .
NVP-ADW742 possesses a molecular structure that allows it to effectively bind to its target kinase. Key features of its molecular structure include:
The three-dimensional conformation of NVP-ADW742 facilitates its binding to the ATP-binding site of the insulin-like growth factor 1 receptor kinase, making it an effective competitive inhibitor .
NVP-ADW742 primarily undergoes interactions with various kinases, leading to inhibition of their activity. The key chemical reactions involving NVP-ADW742 include:
The mechanism of action of NVP-ADW742 involves several key processes:
A comprehensive analysis of the physical and chemical properties of NVP-ADW742 reveals:
These properties are essential for determining suitable formulations for biological assays and potential therapeutic applications .
NVP-ADW742 has several promising applications in scientific research and clinical settings:
NVP-ADW742 (ADW742) is an orally active small-molecule inhibitor that selectively targets the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Its inhibitory activity centers on competitive binding at the ATP-binding site within the kinase domain, with a biochemical IC50 of 0.17 μM against purified IGF-1R [2] [4]. Structural analyses reveal that NVP-ADW742 binds to the kinase domain through hydrophobic interactions and hydrogen bonding, stabilizing the inactive conformation. This binding disrupts ATP access and prevents tyrosine autophosphorylation—a critical step for downstream signal transduction [9].
The compound’s selectivity is partly attributed to its interaction with a unique hydrophobic pocket adjacent to the ATP-binding site of IGF-1R, a region less conserved in other kinases. Molecular docking studies show that NVP-ADW742’s pyrrolopyrimidine scaffold anchors it to key residues (e.g., Lys1003 and Asp1123), enabling high-affinity binding [4]. Functionally, this translates to potent blockade of IGF-1-induced phosphorylation of IGF-1R and its primary downstream effector Akt, observed at submicromolar concentrations (0.1–0.3 μM) in tumor cell lines [4] [8].
Table 1: Kinase Inhibition Profile of NVP-ADW742
Kinase Target | IC50 (μM) | Selectivity vs. IGF-1R |
---|---|---|
IGF-1R | 0.17 | 1-fold (Reference) |
Insulin Receptor (InsR) | 2.8 | 16-fold less selective |
c-Kit | >5 | >29-fold less selective |
HER2 | >10 | >59-fold less selective |
PDGFR | >10 | >59-fold less selective |
NVP-ADW742 exhibits >16-fold greater potency against IGF-1R compared to the closely related insulin receptor (InsR; IC50 = 2.8 μM) [2] [4]. This distinction is critical because InsR regulates metabolic functions, and indiscriminate inhibition could perturb glucose homeostasis. Structural studies attribute this selectivity to divergent residues in the ATP-binding cleft: IGF-1R’s Val1010 and Met1082 create a larger hydrophobic pocket than InsR’s analogous residues, better accommodating NVP-ADW742’s cyclobutyl-pyrrolidinylmethyl group [4] [9].
Beyond the IGF-1R/InsR dichotomy, NVP-ADW742 shows negligible activity against other oncogenic kinases. It inhibits HER2, PDGFR, VEGFR-2, and Bcr-Abl only at IC50 values >10 μM, and c-Kit at IC50 >5 μM [1] [4] [9]. This specificity was confirmed in cellular assays:
This kinase selectivity profile positions NVP-ADW742 as a tool for dissecting IGF-1R-specific signaling in tumors with minimal off-target effects [8].
NVP-ADW742 functions as a competitive ATP antagonist, directly binding the kinase domain to prevent phosphorylation. Kinetic studies using purified IGF-1R demonstrate that it competes with ATP for the catalytic site, increasing the apparent Km of ATP without altering Vmax—a hallmark of competitive inhibition [2] [9]. Cellular validation shows rapid suppression of IGF-1R autophosphorylation within 20 minutes of treatment, with an IC50 of 0.17 μM in enzyme-linked capture assays [4] [8].
X-ray crystallography of IGF-1R bound to NVP-ADW742 reveals critical interactions:
Table 2: Functional Cellular Effects of NVP-ADW742
Cell Line | Assay Type | IC50 | Key Findings |
---|---|---|---|
MM-1S (Myeloma) | Cell Viability (MTT) | 0.1–0.5 μM | Synergy with doxorubicin, TRAIL |
H526 (Lung Cancer) | VEGF mRNA Suppression | 1.0 μM | Complete inhibition of IGF-1-induced VEGF |
MiaPaCa2 (Pancreatic) | IGF-1R Phosphorylation | 0.323 μM | No inhibition of InsR phosphorylation |
SCLC lines | Chemosensitization to Etoposide | 0.5–2.0 μM | Enhanced cytotoxicity by 40–60% |
The compound’s efficacy extends beyond monotherapy. In small-cell lung cancer (SCLC) models, it synergizes with etoposide or carboplatin by abrogating IGF-1R-mediated survival signals, reducing viable cell counts by 40–60% compared to chemotherapy alone [5] [9]. This underscores its role in overcoming chemoresistance driven by IGF-1R activation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7